molecular formula C11H21NOS B7500047 1-(Azocan-1-yl)-3-methylsulfanylpropan-1-one

1-(Azocan-1-yl)-3-methylsulfanylpropan-1-one

Cat. No. B7500047
M. Wt: 215.36 g/mol
InChI Key: QIYBBMWPIIIPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azocan-1-yl)-3-methylsulfanylpropan-1-one, also known as Azetidine-2-carbonyl S-methylthiocysteine or ATC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule is a derivative of S-methyl-L-cysteine, a naturally occurring amino acid with antioxidant properties. ATC has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In

Mechanism of Action

The mechanism of action of ATC is not fully understood, but it is believed to involve the modulation of various signaling pathways. In particular, ATC has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cancer. ATC may also activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
ATC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ATC can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. ATC has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. In addition, ATC has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

ATC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. ATC is also stable under normal lab conditions and can be stored for extended periods of time. However, ATC has some limitations for lab experiments. It may not be suitable for certain assays due to its chemical properties, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on ATC. One area of interest is the development of ATC-based therapeutics for the treatment of cancer and inflammation. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of ATC. Additionally, further studies are needed to determine the safety and efficacy of ATC in animal models and humans.

Synthesis Methods

The synthesis of ATC involves the reaction of S-methyl-L-cysteine with 2-chloroacrylonitrile in the presence of a base catalyst. This reaction yields ATC as a yellow solid with a melting point of 98-100°C. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

ATC has been extensively studied for its potential therapeutic applications. In vitro studies have shown that ATC possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. ATC has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, ATC has been found to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity.

properties

IUPAC Name

1-(azocan-1-yl)-3-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS/c1-14-10-7-11(13)12-8-5-3-2-4-6-9-12/h2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYBBMWPIIIPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azocan-1-yl)-3-methylsulfanylpropan-1-one

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